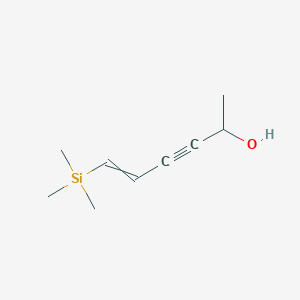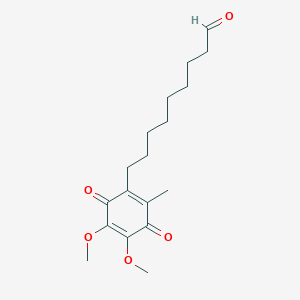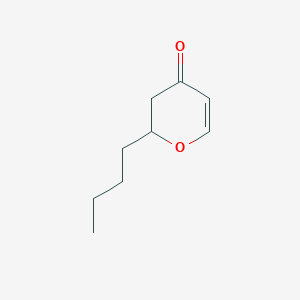
2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a heterocyclic organic compound. It consists of a thiophene ring substituted with a methoxy group at the 2-position and two additional thiophene rings at the 5-position. This compound is part of the thiophene family, known for its aromatic properties and significant applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can be achieved through several methods. One common approach involves the cyclization of 1,3-diynes with elemental sulfur in the presence of a base such as sodium tert-butoxide. This reaction proceeds through the formation of a trisulfur radical anion, which acts as a key intermediate .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the Paal-Knorr synthesis, which uses 1,4-dicarbonyl compounds and phosphorus pentasulfide as sulfurizing agents. Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, particularly at the 2-position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with nitric acid and acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrothiophenes and halothiophenes.
Aplicaciones Científicas De Investigación
2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a component in drug development due to its aromatic stability and potential bioactivity.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with molecular targets through its aromatic ring system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
2-methoxy-5-methylthiophene: A similar compound with a methoxy group and a methyl group on the thiophene ring.
2,5-dimethylthiophene: Another derivative with two methyl groups on the thiophene ring.
Uniqueness
2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its extended conjugation system with three thiophene rings. This extended conjugation enhances its electronic properties, making it more suitable for applications in organic electronics and materials science compared to simpler thiophene derivatives.
Propiedades
Número CAS |
138706-52-2 |
|---|---|
Fórmula molecular |
C13H10OS3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C13H10OS3/c1-14-13-7-6-12(17-13)11-5-4-10(16-11)9-3-2-8-15-9/h2-8H,1H3 |
Clave InChI |
KBYJKTZWPSXMFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


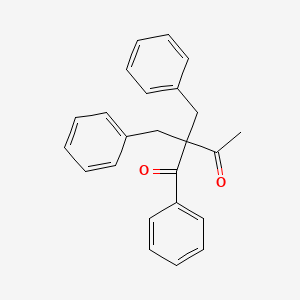

![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)


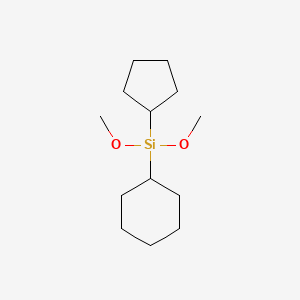

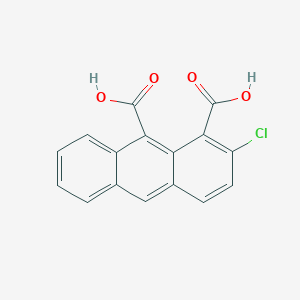
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
